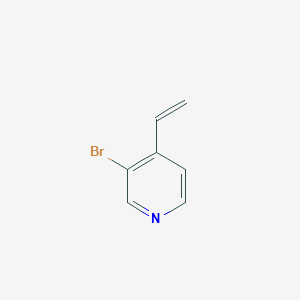

3-Bromo-4-vinylpyridine

Description

BenchChem offers high-quality 3-Bromo-4-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBDHDRYNQWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255957-49-3 | |

| Record name | 3-bromo-4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-vinylpyridine chemical properties and structure

Advanced Intermediate for Medicinal Chemistry & Functional Materials [1][2][3]

Executive Summary

3-Bromo-4-vinylpyridine (CAS: 1255957-49-3) is a bifunctional pyridine scaffold characterized by the coexistence of an electrophilic vinyl group and a reactive aryl bromide.[1][2][3] Unlike its more common isomer, 4-vinylpyridine, the introduction of the bromine atom at the 3-position breaks the symmetry of the pyridine ring and provides an orthogonal handle for transition-metal-catalyzed cross-coupling.[2]

This compound serves as a critical "linchpin" intermediate in drug discovery, particularly for fragment-based drug design (FBDD) where the vinyl group acts as a Michael acceptor (covalent warhead) or polymerization site, while the bromine allows for the modular attachment of pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Chemical Identity & Physical Properties[3][4][5][6][7][8][9]

The structural uniqueness of 3-bromo-4-vinylpyridine lies in the steric and electronic interplay between the ortho-bromo substituent and the vinyl group.[1][2] The bromine atom exerts an inductive withdrawing effect (-I), increasing the acidity of the vinyl protons and enhancing the electrophilicity of the alkene.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1255957-49-3 | Confirmed Identifier |

| IUPAC Name | 3-Bromo-4-ethenylpyridine | |

| Molecular Formula | C₇H₆BrN | |

| Molecular Weight | 184.03 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization |

| Boiling Point | ~85°C at 1 mmHg (Predicted) | High vacuum distillation required |

| Density | ~1.55 g/cm³ | Estimated based on halogenated pyridines |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Must contain stabilizer (e.g., BHT/Hydroquinone) to prevent autopolymerization |

Synthetic Methodologies

The synthesis of 3-bromo-4-vinylpyridine is non-trivial due to the sensitivity of the vinyl group to the harsh conditions typically used to install bromine.[1][2] The most robust, high-fidelity route employs a Wittig Olefination of the corresponding aldehyde.

Primary Route: Wittig Olefination

This pathway avoids the use of strong acids that could induce polymerization.

Step 1: Precursor Preparation (Oxidation) [2]

-

Starting Material: 3-Bromo-4-methylpyridine (CAS 3430-22-6).[1][2][4][5]

-

Reagent: Selenium dioxide (SeO₂) in dioxane or KMnO₄ (aqueous).

-

Product: 3-Bromoisonicotinaldehyde (CAS 70201-43-3).[1][2][3]

Step 2: Methylenation (The Wittig Reaction)

-

Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF.

-

Conditions: 0°C to Room Temperature, N₂ atmosphere.

Detailed Experimental Protocol (Wittig Step)

Note: All glassware must be flame-dried. Standard Schlenk techniques are mandatory.

-

Phosphorus Ylide Formation:

-

Charge a 250 mL round-bottom flask with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M concentration).

-

Cool to 0°C in an ice bath.

-

Add KOtBu (1.2 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide.

-

Stir at 0°C for 45 minutes.

-

-

Aldehyde Addition:

-

Dissolve 3-Bromoisonicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.[2]

-

Add this solution dropwise to the ylide suspension at 0°C over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Diethyl Ether (3x). Note: Ether is preferred over DCM to precipitate triphenylphosphine oxide (TPPO).[1]

-

Dry organics over MgSO₄ and concentrate in vacuo (keep bath temp < 30°C).

-

Purification: Flash chromatography on silica gel.[1] Elute with Hexanes/EtOAc (9:1).

-

Stabilization: Immediately add 100 ppm 4-tert-butylcatechol or hydroquinone to the purified oil.

-

Visual Synthesis Workflow

Figure 1: Step-wise synthesis of 3-Bromo-4-vinylpyridine from commercially available precursors.

Reactivity Profile & Applications

3-Bromo-4-vinylpyridine is a "privileged scaffold" because it offers three distinct reactive sites that can be manipulated independently (Orthogonal Reactivity).[1][2]

A. The Vinyl Group (C4 Position)[2]

-

Reactivity: Electron-deficient alkene due to the pyridine nitrogen.[1][2]

-

Reactions:

-

Polymerization: Radical or anionic polymerization to form functionalized poly(vinylpyridine)s. The 3-Br atom remains intact, allowing for post-polymerization modification (PPM).

-

Michael Addition: Reacts with thiols or amines.[1] Used in Covalent Inhibitor Design to target cysteine residues in proteins (e.g., kinase cysteines).

-

B. The Bromine Atom (C3 Position)[2][7]

-

Reactivity: Sterically hindered aryl halide.[1]

-

Reactions:

-

Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the aromatic system.[1][2]

-

Heck Reaction: Allows the introduction of a second vinyl or acrylate group.

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 3-lithio species, which can trap electrophiles (aldehydes, ketones).[1][2]

-

C. The Pyridine Nitrogen[1][6][11]

-

Reactivity: Basic and nucleophilic.

-

Reactions:

-

N-Alkylation: Forms pyridinium salts (e.g., for antimicrobial surfaces).

-

Coordination: Acts as a ligand for metal complexes (Ru, Ir) in catalysis.

-

Reactivity Map

Figure 2: Orthogonal reactivity map demonstrating the three functional handles of the molecule.[1][2]

Handling & Safety (E-E-A-T)

As a halogenated vinylpyridine, this compound presents specific hazards combining the toxicity of pyridines with the reactivity of alkylating agents.

Hazard Identification (GHS Classification)

-

Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]

-

Skin/Eye Corrosion: Causes severe skin irritation and serious eye damage.[1]

-

Sensitization: Potential skin sensitizer due to the reactive vinyl group (Michael acceptor).

-

Instability: Prone to exothermic polymerization if unstabilized or heated.[1]

Safe Handling Protocol

-

Inhibitors: Ensure the material contains 50–100 ppm of a radical inhibitor (Hydroquinone or TBC) if stored for >24 hours.

-

Cold Chain: Store strictly at 2–8°C. Allow to warm to room temperature before opening to prevent water condensation, which accelerates degradation.

-

Quenching Spills: Do not wipe with paper towels (exotherm risk). Absorb with inert vermiculite and treat with dilute NaOH to deactivate the alkylating potential.

References

-

Chemical Identity: 3-bromo-4-ethenylpyridine (CAS 1255957-49-3).[1][2][3][6][7] Sigma-Aldrich Catalog.[1][2][3][8] Link

-

Synthesis Precursor: 3-Bromoisonicotinaldehyde. Stenutz Chemical Data. Link

-

General Reactivity: Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine (Analogous chemistry). BenchChem Technical Guide. Link[2]

-

Polymerization Context: Sahiner, N. et al. "The generation of desired functional groups on poly(4-vinyl pyridine) particles." J. Colloid Interface Sci. 2013. Link

-

Wittig Methodology: Wittig, G., Schoellkopf, U. "Methylenecyclohexane."[9] Organic Syntheses, 1960.[9] Link[2]

Sources

- 1. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. Products4 | Anka Chem [ankachem.in]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CAS:1255957-49-3 FT-0707928 3-bromo-4-ethenylpyridine Product Detail Information [finetechchem.com]

- 8. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]

- 9. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-vinylpyridine from 4-Methylpyridine

Abstract: 3-Bromo-4-vinylpyridine is a highly valuable heterocyclic building block, pivotal in the development of novel pharmaceuticals and advanced functional materials. Its unique structure, featuring a bromine atom for cross-coupling reactions and a polymerizable vinyl group, offers extensive synthetic versatility. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-bromo-4-vinylpyridine, commencing from the readily available starting material, 4-methylpyridine (also known as γ-picoline). We will explore the strategic rationale behind a two-step synthetic pathway, delve into the mechanistic underpinnings of each transformation, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible route to this key intermediate.

Strategic Overview: A Two-Step Approach

The synthesis of 3-bromo-4-vinylpyridine from 4-methylpyridine necessitates two principal transformations: the introduction of a bromine atom at the C-3 position of the pyridine ring and the conversion of the C-4 methyl group into a vinyl group. The sequence of these operations is critical to the success of the synthesis.

Our analysis favors a two-step pathway:

-

Electrophilic Bromination: The initial step involves the regioselective bromination of 4-methylpyridine to yield the intermediate, 3-bromo-4-methylpyridine.

-

Vinylation: The subsequent transformation of the 4-methyl group of the intermediate into a vinyl group to afford the final product.

This sequence is strategically advantageous as it avoids the potential complications of brominating 4-vinylpyridine directly, where the electron-rich vinyl group could undergo undesirable addition reactions with bromine, leading to a complex mixture of products.

Caption: Overall synthetic workflow from 4-methylpyridine.

Step 1: Synthesis of 3-Bromo-4-methylpyridine

The primary challenge in this step is the inherent resistance of the pyridine ring to electrophilic aromatic substitution (EAS). The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards electrophiles.[1][2] Therefore, forcing conditions, typically involving a Lewis acid catalyst and elevated temperatures, are necessary to facilitate the reaction.[3][4]

Mechanistic Rationale

The bromination of 4-methylpyridine is an electrophilic aromatic substitution reaction. The methyl group at the C-4 position is an ortho-, para- director. However, since the para position is occupied by the nitrogen atom, it directs incoming electrophiles to the ortho positions (C-3 and C-5). The reaction proceeds as follows:

-

Activation of Bromine: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with molecular bromine (Br₂) to form a highly polarized complex, enhancing the electrophilicity of the bromine atom.

-

Electrophilic Attack: The activated electrophile is attacked by the π-electron system of the 4-methylpyridine ring, preferentially at the C-3 position, to form a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A base removes a proton from the C-3 position, restoring the aromaticity of the pyridine ring and yielding 3-bromo-4-methylpyridine.

Caption: Mechanism of electrophilic bromination of 4-methylpyridine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| 4-Methylpyridine | 93.13 | 5.0 g | 0.054 |

| Aluminum Chloride (AlCl₃) | 133.34 | 9.3 g | 0.07 |

| Potassium Bromide (KBr) | 119.00 | 1.2 g | 0.01 |

| Bromine (Br₂) | 159.81 | 11.2 g (3.6 mL) | 0.07 |

| Dichloromethane (DCM) | - | As needed | - |

| Sodium Hydroxide (NaOH) | - | As needed | - |

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Preparation: To the flask, add aluminum chloride (9.3 g, 0.07 mol) and potassium bromide (1.2 g, 0.01 mol).

-

Addition of Starting Material: Under stirring at room temperature, slowly add 4-methylpyridine (5.0 g, 0.054 mol) to the catalyst mixture via the dropping funnel. Stir the resulting mixture for 1 hour.

-

Reaction: Heat the reaction mixture to 120°C. Once the temperature has stabilized, add bromine (11.2 g, 0.07 mol) dropwise over approximately 1 hour.

-

Reaction Monitoring: Maintain the temperature at 120°C and continue stirring for 24-26 hours. The reaction can be monitored by GC-MS to check for the consumption of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Adjust the pH of the aqueous solution to ~7-8 using a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a tan oil, should be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, e.g., 6:1 v/v) to yield pure 3-bromo-4-methylpyridine.[5]

Expected Outcome: A yield of approximately 50-60% of a colorless to pale yellow liquid can be expected.[5] Boiling Point: ~199-200°C.[3]

Step 2: Synthesis of 3-Bromo-4-vinylpyridine

The conversion of the methyl group to a vinyl group is typically achieved via a condensation reaction with an aldehyde, most commonly formaldehyde, followed by dehydration of the resulting alcohol intermediate.[6]

Mechanistic Rationale

-

Condensation: The reaction begins with the deprotonation of the acidic methyl group of 3-bromo-4-methylpyridine by a base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde.

-

Alcohol Formation: Protonation of the resulting alkoxide yields the intermediate, 3-bromo-4-(2-hydroxyethyl)pyridine.

-

Dehydration: The alcohol intermediate is then dehydrated, typically under acidic or basic conditions at elevated temperatures, to eliminate a molecule of water and form the carbon-carbon double bond of the vinyl group.

Detailed Experimental Protocol

This is a general procedure based on the known conversion of picolines to vinylpyridines.[6][7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| 3-Bromo-4-methylpyridine | 172.03 | 5.0 g | 0.029 |

| Formaldehyde (37% aq. soln) | 30.03 | 4.7 g (4.3 mL) | ~0.058 |

| Acetic Anhydride | 102.09 | As needed | - |

| Inhibitor (e.g., hydroquinone) | - | Small amount | - |

Procedure:

-

Setup: In a sealed pressure tube or autoclave equipped with a magnetic stirrer, combine 3-bromo-4-methylpyridine (5.0 g, 0.029 mol) and aqueous formaldehyde (37%, 4.7 g, ~0.058 mol).

-

Reaction: Heat the mixture to 150-180°C for 4-6 hours. The pressure will increase inside the vessel.

-

Isolation of Intermediate (Optional): After cooling, the mixture can be worked up to isolate the 3-bromo-4-(2-hydroxyethyl)pyridine intermediate.

-

Dehydration: The crude reaction mixture (or the isolated alcohol) is mixed with a dehydrating agent like acetic anhydride and heated. This step must be performed carefully. The addition of a polymerization inhibitor is recommended.

-

Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium carbonate solution), and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. The final product should be purified by vacuum distillation to yield pure 3-bromo-4-vinylpyridine.

Safety and Handling

-

4-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled. Use only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

-

Formaldehyde: Toxic, a known carcinogen, and an irritant. Handle with extreme care in a fume hood.

-

3-Bromo-4-methylpyridine: Classified as an irritant.[3] Avoid contact with skin and eyes.

-

Vinylpyridines: Prone to polymerization. Store in a cool, dark place with a polymerization inhibitor.

Conclusion

The synthesis of 3-bromo-4-vinylpyridine from 4-methylpyridine is a robust and feasible two-step process for laboratory and potential scale-up applications. The initial electrophilic bromination, though requiring forcing conditions, provides the key 3-bromo-4-methylpyridine intermediate with acceptable yields. The subsequent vinylation via formaldehyde condensation and dehydration completes the synthesis. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for maximizing yield and purity while ensuring operational safety. This guide provides a comprehensive framework for researchers to successfully synthesize this versatile and valuable chemical intermediate.

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).

- Guidechem. (n.d.). 3-Bromo-4-methylpyridine 3430-22-6 wiki.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.

-

Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved February 5, 2026, from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

MDPI. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.

-

MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved February 5, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Retrieved February 5, 2026, from [Link]

-

YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Retrieved February 5, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

CAS number and molecular weight of 3-bromo-4-vinylpyridine

This technical guide details the chemical identity, synthesis, and application profile of 3-bromo-4-vinylpyridine , a bifunctional pyridine intermediate critical in medicinal chemistry and advanced materials research.[1]

Content Type: Technical Whitepaper & Protocol Guide Primary Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Part 1: Chemical Identity & Core Specifications

3-Bromo-4-vinylpyridine is a heteroaromatic scaffold featuring two distinct reactive handles: an electrophilic vinyl group at the C4 position and a halogenated site at C3.[1] This "orthogonal reactivity" makes it a high-value building block for constructing complex fused heterocycles (e.g., isoquinolines) and functionalized polymers.[1]

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 3-Bromo-4-vinylpyridine |

| CAS Registry Number | 1255957-49-3 |

| Molecular Formula | C₇H₆BrN |

| Molecular Weight | 184.03 g/mol |

| Exact Mass | 182.968 g/mol |

| Appearance | Colorless to light yellow liquid (monomer) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water.[1] |

| Storage Conditions | 2–8°C , Inert Atmosphere (Ar/N₂), Light Sensitive. Contains polymerization inhibitor.[1] |

Part 2: Synthesis & Production Protocols

The synthesis of 3-bromo-4-vinylpyridine is non-trivial due to the tendency of the vinyl group to polymerize and the pyridine ring's susceptibility to nucleophilic attack.[1] The most robust route, validated in pharmaceutical patent literature (e.g., for aldosterone synthase inhibitors), utilizes a Wittig Olefination of the corresponding aldehyde.

Validated Synthesis Pathway (Wittig Protocol)

Precursor: 3-Bromo-4-pyridinecarboxaldehyde

Reagents: Methyltriphenylphosphonium bromide (

Step-by-Step Methodology

-

Preparation of Ylide:

-

Charge a flame-dried reaction vessel with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice/water bath.

-

Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 15 minutes.

-

Observation: The solution should turn bright yellow/orange, indicating the formation of the phosphorous ylide. Stir for 30–60 minutes at 0°C.

-

-

Coupling Reaction:

-

Dissolve 3-bromo-4-pyridinecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde via TLC or LC-MS.[1]

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (

). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Critical Step: Concentrate under reduced pressure at low temperature (<30°C) to prevent thermal polymerization.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Reaction Mechanism Visualization

Figure 1: Wittig olefination pathway converting the aldehyde precursor to the vinylpyridine target.[1]

Part 3: Reactivity Profile & Applications

Pharmaceutical Intermediates (Aldosterone Synthase Inhibitors)

3-Bromo-4-vinylpyridine serves as a "linchpin" intermediate.[1] The bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach aryl or amine groups, while the vinyl group acts as a handle for cyclization reactions (e.g., to form naphthyridines or isoquinolines) or further functionalization via hydroboration.[1]

-

Case Study: In the synthesis of aldosterone synthase inhibitors, the vinyl group is often cyclopropanated or hydrated to tune the lipophilicity of the drug candidate.

Polymerization & Materials Science

Unlike simple 4-vinylpyridine, the 3-bromo derivative enables Post-Polymerization Modification (PPM) .[1]

-

Workflow: Polymerize the vinyl group (Radical or Anionic)

Poly(3-bromo-4-vinylpyridine). -

Functionalization: The pendant bromine atoms on the polymer backbone can then be substituted with functional ligands (e.g., for catalysis or sensing) without disturbing the polymer chain.

Chemical Stability & Challenges

-

Hydration Resistance: Research indicates that under base-catalyzed hydration conditions (e.g., KO-t-Bu), 3-bromo-4-vinylpyridine may undergo over-reduction (hydrogenation of the alkene) rather than simple hydration to the alcohol.[1][2] This suggests a Single Electron Transfer (SET) mechanism interference caused by the electron-deficient pyridine ring.[1]

Part 4: Safety & Handling Protocols

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)[1]

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

Operational Safety:

-

Lachrymator: Vinylpyridines are potent lachrymators.[1] All operations must be performed in a certified fume hood .[1]

-

Instability: The compound is prone to spontaneous polymerization, especially if the inhibitor (typically 100–500 ppm tert-butylcatechol or hydroquinone) is removed.

-

Cold Storage: Store strictly at 2–8°C . If the liquid turns viscous or cloudy, polymerization has likely initiated.

References

-

ChemSrc. (2025). 3-Bromo-4-vinylpyridine Chemical Properties and CAS Data. Retrieved from [Link]

-

Merck/Sigma-Aldrich. (2012).[1] Patent WO2012148808A1: Aldosterone Synthase Inhibitors and Methods of Use. (Cited for Wittig synthesis protocol). Retrieved from [1]

-

Royal Society of Chemistry. (2022).[1][3] A Base-Catalyzed Approach for the anti-Markovnikov Hydration of Styrene Derivatives. (Discusses reactivity/reduction of 3-bromo-4-vinylpyridine). Retrieved from [Link][1]

Sources

A Spectroscopic Guide to 3-bromo-4-vinylpyridine: Analysis and Data Interpretation

Prepared by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-bromo-4-vinylpyridine. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

While direct experimental spectra for 3-bromo-4-vinylpyridine are not widely available in public databases, this guide leverages established principles of spectroscopy and data from closely related analogs, such as 3-bromopyridine and 4-vinylpyridine, to predict and interpret its spectroscopic signature. This approach not only provides a robust framework for identifying the compound but also illustrates the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-4-vinylpyridine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Fundamental Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[1] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[1] This allows for the differentiation of chemically non-equivalent atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified 3-bromo-4-vinylpyridine sample.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]

- Ensure the sample is fully dissolved to avoid line broadening.

2. Instrument Setup and Data Acquisition:

- The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

- The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field.

- For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.[1]

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

- The spectrum is then phased, baseline corrected, and referenced. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[2]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-bromo-4-vinylpyridine is expected to show distinct signals for the vinyl protons and the aromatic protons on the pyridine ring. The predicted chemical shifts (in ppm) are based on the known spectra of 4-vinylpyridine and 3-bromopyridine.[2][3]

-

Vinyl Protons (H-1', H-2'a, H-2'b): The vinyl group will present an AMX spin system.

-

H-1' : This proton, directly attached to the pyridine ring, will be a doublet of doublets (dd) with a chemical shift around 6.7-6.9 ppm.

-

H-2'a and H-2'b : These geminal protons will be doublets of doublets, with distinct chemical shifts around 5.5-6.0 ppm due to their different spatial relationships to the pyridine ring.

-

-

Pyridine Ring Protons (H-2, H-5, H-6):

-

H-2 and H-6 : These protons adjacent to the nitrogen will be the most deshielded, appearing as singlets or narrow doublets in the range of 8.5-8.8 ppm.[3] The proton at position 6 may show a small coupling to the proton at position 5.

-

H-5 : This proton will be a doublet, coupled to H-6, with a chemical shift around 7.4-7.6 ppm.

-

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Pyridine Ring Carbons:

-

C-2 and C-6 : These carbons adjacent to the nitrogen will be significantly deshielded, with expected chemical shifts in the range of 148-152 ppm.

-

C-3 (bearing Br) : The carbon attached to the bromine atom will have its chemical shift influenced by the electronegativity of the halogen, predicted to be around 120-125 ppm.

-

C-4 (bearing vinyl group) : This quaternary carbon will likely appear around 140-145 ppm.

-

C-5 : This carbon is expected to have a chemical shift in the range of 123-127 ppm.

-

-

Vinyl Group Carbons:

-

C-1' : The carbon directly attached to the pyridine ring will have a chemical shift of approximately 134-137 ppm.

-

C-2' : The terminal vinyl carbon will be more shielded, appearing around 118-122 ppm.

-

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fundamental Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond. Therefore, characteristic absorption bands in an IR spectrum can be correlated with the presence of specific functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

- For a liquid sample like 3-bromo-4-vinylpyridine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

2. Data Acquisition:

- Obtain a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial to subtract any atmospheric or instrumental absorptions.

- Place the sample in the instrument and acquire the sample spectrum.

- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

3. Data Processing:

- The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- The resulting spectrum is then analyzed for the presence of characteristic absorption bands.

Predicted IR Spectral Data and Interpretation

The IR spectrum of 3-bromo-4-vinylpyridine will be dominated by vibrations from the pyridine ring and the vinyl group.

-

C-H Stretching:

-

Aromatic C-H stretching from the pyridine ring will appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

Vinyl C-H stretching will also be observed in this region, often at slightly higher frequencies than the aromatic C-H stretches.

-

-

C=C and C=N Stretching:

-

The C=C stretching of the vinyl group is expected around 1630-1650 cm⁻¹.

-

The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. Based on data for 4-vinylpyridine, strong bands are expected near 1600 cm⁻¹ and 1550 cm⁻¹.[4]

-

-

C-H Bending:

-

Out-of-plane C-H bending vibrations for the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.

-

Out-of-plane C-H bending for the substituted pyridine ring will also appear in the 700-900 cm⁻¹ region.

-

-

C-Br Stretching:

-

The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500-650 cm⁻¹.

-

Diagram of the FTIR Experimental Workflow

Caption: Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Fundamental Principles of Mass Spectrometry

In a mass spectrometer, molecules are ionized, typically by electron impact (EI) or a softer ionization technique. The resulting molecular ion and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, producing a mass spectrum.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- A small amount of the sample is introduced into the instrument, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

- The sample is vaporized in a high vacuum environment.

2. Ionization:

- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

- This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Mass Analysis and Detection:

- The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their m/z ratio.

- A detector measures the intensity of each ion, and the data is plotted as relative abundance versus m/z.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 3-bromo-4-vinylpyridine will have several key features.

-

Molecular Ion (M⁺•) Peak:

-

The molecular formula is C₇H₆BrN. The molecular weight will show a characteristic isotopic pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).[6]

-

Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₇H₆⁷⁹BrN]⁺• and [C₇H₆⁸¹BrN]⁺•. The calculated monoisotopic masses are approximately 182.97 and 184.97 Da, respectively. This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.[6]

-

-

Key Fragmentation Patterns:

-

Loss of Bromine: A significant fragment would correspond to the loss of the bromine radical, [M - Br]⁺, resulting in a peak at m/z 104.

-

Loss of Vinyl Group: Cleavage of the vinyl group would lead to a [M - C₂H₃]⁺ ion, with isotopic peaks around m/z 156 and 158.

-

Pyridine Ring Fragmentation: The stable aromatic ring will be relatively resistant to fragmentation, but characteristic losses of HCN (27 Da) from the pyridine fragments are possible.

-

Diagram of the EI-MS Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for 3-bromo-4-vinylpyridine, providing a quick reference for compound identification.

| Spectroscopic Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Vinyl Protons | ~6.7-6.9 ppm (dd), ~5.5-6.0 ppm (dd, 2H) |

| Pyridine Protons | ~8.5-8.8 ppm (m, 2H), ~7.4-7.6 ppm (d, 1H) | |

| ¹³C NMR | Pyridine C (adj. to N) | 148-152 ppm |

| Pyridine C-Br | 120-125 ppm | |

| Vinyl C | ~134-137 ppm, ~118-122 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | 3050-3150 cm⁻¹ |

| C=C Stretch (Vinyl) | 1630-1650 cm⁻¹ | |

| C=C/C=N Stretch (Ring) | 1400-1600 cm⁻¹ | |

| C-Br Stretch | 500-650 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺•) | m/z ~183 and ~185 (1:1 ratio) |

| Key Fragment | [M - Br]⁺ at m/z 104 |

References

-

Huang, C.-F., Kuo, S.-W., Chen, J.-K., & Cheng, C.-C. (2005). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromopyridine. CN104974081A.

-

Slone, R. V., Hupp, J. T., Stern, C. L., & Albrecht-Schmitt, T. E. (1996). Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium(I) Corners. Inorganic Chemistry, 35(15), 4096-4097. [Link]

-

Martínez, I., Santillán, R., Fuentes Camargo, I., Rodríguez, J. L., & Castillón, F. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]

- Google Patents. (n.d.). Synthetic method for 3-bromopyridine. CN104130183A.

-

Wikipedia. (2023). 3-Bromopyridine. [Link]

-

Wikipedia. (2023). 4-Vinylpyridine. [Link]

-

PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl...). [Link]

-

PubChem. (n.d.). 3-Bromo-5-vinylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... [Link]

-

Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]

-

NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]

-

University of California, Davis. (n.d.). Carbon-13 NMR. Chem LibreTexts. [Link]

-

Journal of Vacuum Science & Technology A. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. [Link]

-

DCU Research Repository. (2019). Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques. [Link]

-

Chegg.com. (2020). Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. [Link]

-

SpectraBase. (n.d.). 4-Vinylpyridine. [Link]

-

Indian Journal of Chemistry. (2004). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. [Link]

-

Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). [Link]

-

AIP Publishing. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of P (4-VP) in DMSO-d6, and 1H-NMR, C-NMR spectra of its quaternary derivatives in D2O. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

Sources

- 1. Pyridine, 3-bromo- [webbook.nist.gov]

- 2. 4-Vinylpyridine(100-43-6) 1H NMR [m.chemicalbook.com]

- 3. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Vinylpyridine(100-43-6) IR Spectrum [chemicalbook.com]

- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Solubility, Stability, and Handling of 3-Bromo-4-Vinylpyridine

[1][2]

Part 1: Executive Summary

3-Bromo-4-vinylpyridine is a high-value, bifunctional building block utilized primarily in the synthesis of complex heterocyclic scaffolds and functionalized polymers.[1][2] Its structure combines a reactive vinyl group (susceptible to polymerization and Michael additions) with an aryl bromide (enabling cross-coupling reactions like Suzuki-Miyaura or Heck).[1][2]

Critical Handling Advisory: This compound exhibits significant instability.[1][2] Like its parent compound 4-vinylpyridine, it is prone to spontaneous polymerization and oxidative degradation.[1] Successful utilization requires strict adherence to cold chain storage, the use of radical inhibitors, and specific solubility protocols described in this guide.

Part 2: Physicochemical Profile & Chemical Identity[1][2]

Unlike commodity chemicals, 3-bromo-4-vinylpyridine is often generated in situ or purchased as a fine chemical intermediate.[1][2] The following data synthesizes experimental observations from synthesis literature and Structure-Activity Relationship (SAR) inferences from analogous vinylpyridines.

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| Molecular Formula | C₇H₆BrN | Derived |

| Molecular Weight | 184.04 g/mol | Calculated |

| Appearance | Pale yellow to brown liquid or low-melting solid | Impurities (N-oxides) darken color |

| Boiling Point | > 65°C (at reduced pressure) | Est.[1][2][3][4][5] based on 4-VP (65°C @ 15mmHg) + Br shift |

| Density | ~1.5 - 1.6 g/mL | Est.[1][2] based on 3-bromopyridine (1.64 g/mL) |

| LogP | ~2.1 - 2.5 | Increased lipophilicity vs 4-VP (1.[1][2]2) due to Br |

| pKa (Conj.[6][7] Acid) | ~3.5 - 4.0 | Pyridine N is less basic due to electron-withdrawing Br |

Part 3: Solubility Characteristics[1][2]

The solubility of 3-bromo-4-vinylpyridine is governed by the basic nitrogen atom and the lipophilic bromine substituent.[1][2]

Solvent Compatibility

The compound follows a "like dissolves like" principle but is modulated by pH.

-

Primary Solvents (High Solubility):

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). Note: DCM is the preferred solvent for reactions like epoxidation [1].[1][2]

-

Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), DMSO. Note: THF is the standard solvent for its synthesis via Wittig reaction [2].[1][2]

-

Alcohols: Methanol, Ethanol (Soluble, but potential for nucleophilic attack on vinyl group over long periods).

-

-

Aqueous Solubility (pH Dependent):

Solubility Protocol for Analysis

Objective: Prepare a stable solution for NMR or HPLC analysis.

-

Solvent Choice: Use Deuterated Chloroform (CDCl₃) for NMR.[2] Avoid Deuterated Methanol if the sample will sit for >1 hour to prevent Michael addition artifacts.

-

Concentration: < 50 mg/mL to minimize polymerization risk.

-

Stabilization: If analyzing bulk material, ensure the solvent contains trace acid or is kept cold (4°C) until injection.

Part 4: Stability & Degradation Mechanisms[1][2]

The instability of 3-bromo-4-vinylpyridine arises from two competing degradation pathways: Radical Polymerization and Oxidation .[1][2]

Spontaneous Polymerization

The vinyl group at the 4-position is electron-deficient (due to the pyridine ring), making it highly susceptible to anionic and radical polymerization.[1][2] This process is exothermic and autocatalytic.

-

Triggers: Heat (> 25°C), Light (UV), Peroxides, Lewis Acids.

-

Inhibitors: Commercial samples are typically stabilized with 100–1000 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone .[1][2]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes and the necessary interventions.

Caption: Figure 1. Degradation pathways of 3-bromo-4-vinylpyridine showing polymerization (red) and oxidation (yellow) risks versus controlled functionalization (green).[1][2]

Part 5: Handling & Storage Protocols[1][2]

Storage Conditions

To maintain purity >95% for extended periods:

-

Temperature: Store at -20°C . Do not store at room temperature.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent N-oxide formation.[1][2]

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

-

Inhibitor: Ensure TBC is present.[2] If the compound is distilled, re-add inhibitor immediately.

Synthesis & Purification Workflow

The synthesis of 3-bromo-4-vinylpyridine via the Wittig reaction is the most common route.[1][2] The workup must be gentle to avoid polymerization.

Caption: Figure 2. Recommended synthesis and isolation workflow based on Wittig olefination protocols [2].

Inhibitor Removal (Prior to Polymerization/Reaction)

If the presence of TBC interferes with downstream catalysis (e.g., sensitive metal-catalyzed coupling):

-

Wash: Dissolve compound in DCM and wash 3x with 5% NaOH (removes phenolic inhibitor).

-

Dry: Dry organic layer over MgSO₄.

-

Use: Use immediately. Do not store uninhibited material.[2]

References

-

Smolecule Inc. (2025). Synthesis of 3-Bromo-4-oxiranyl-pyridine via m-CPBA oxidation. Retrieved from

-

Merck/Sigma-Aldrich & Patent Literature. (2012).[1][2] Synthesis of 3-bromo-4-vinylpyridine (Intermediate Z) via Wittig Reaction. Cited in WO2012148808A1 "Aldosterone synthase inhibitors". Retrieved from

-

ChemicalBook. (2025).[8][9] Properties of Vinylpyridine Derivatives and Pinacol Vinylboronates. Retrieved from

-

ChemSrc. (2025). 4-Vinylpyridine Physical Properties and Stability Data. Retrieved from [1][2][3]

Sources

- 1. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 3. 4-Vinylpyridine | CAS#:100-43-6 | Chemsrc [chemsrc.com]

- 4. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]

- 5. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]

- 6. 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4 [chemicalbook.com]

- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Vinylpyridine | CAS#:100-43-6 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

3-Bromo-4-Vinylpyridine: A Strategic Intermediate in Heterocyclic Synthesis

[1]

Executive Summary

3-Bromo-4-vinylpyridine (CAS 1255957-49-3) represents a specialized class of halogenated vinyl heterocycles that has emerged as a critical "pivot point" in modern medicinal chemistry.[1][2] Unlike simple pyridine derivatives, this compound possesses two orthogonal reactive handles—an electrophilic vinyl group and a nucleophilic-susceptible bromine at the ortho position. This dual functionality allows it to serve as a linchpin in the synthesis of fused tricyclic systems, particularly in the development of aldosterone synthase inhibitors and advanced kinase modulators.

This technical guide analyzes the discovery, synthesis, and reactivity profile of 3-bromo-4-vinylpyridine, moving beyond basic characterization to explore its role as a "stress test" substrate in catalytic methodology and a building block in fragment-based drug design (FBDD).[1]

Discovery and Synthetic History

The Emergence of Orthogonal Pyridines

The history of 3-bromo-4-vinylpyridine is not defined by a single "eureka" moment in natural product isolation, but rather by the evolution of rational drug design in the early 21st century.[1] As medicinal chemists sought to escape the "flatland" of simple aromatic rings, the demand for 3,4-disubstituted pyridines grew.

The compound gained prominence in patent literature around 2012, specifically within programs targeting aldosterone synthase (CYP11B2) . The inhibition of this enzyme is a therapeutic strategy for hypertension and heart failure. The 3-bromo-4-vinyl scaffold was identified not as a final drug, but as the essential transient intermediate required to install a cyclopropyl group or fuse a third ring onto the pyridine core.[1]

The Synthetic Standard: The Wittig Approach

The primary route to 3-bromo-4-vinylpyridine remains the Wittig olefination of 3-bromoisonicotinaldehyde.[1] This pathway is preferred over cross-coupling methods (e.g., Stille vinylation of di-halopyridines) because it avoids toxic tin byproducts and utilizes the readily available aldehyde precursor.

Mechanistic Insight: The reaction utilizes methyltriphenylphosphonium bromide treated with n-butyllithium (n-BuLi) to generate the phosphorus ylide in situ.[1] The addition of 3-bromoisonicotinaldehyde must be controlled carefully; the electron-deficient nature of the pyridine ring makes the aldehyde highly reactive, but also susceptible to side reactions if the ylide is not fully formed before addition.

Reactivity Profile and Catalytic Challenges

3-Bromo-4-vinylpyridine is chemically distinct due to the electronic push-pull of the pyridine nitrogen and the bromine substituent.[1]

The "Over-Reduction" Trap

A defining characteristic of this molecule is its behavior under standard hydroboration-oxidation conditions. In typical alkene hydration, borane reagents (e.g., BH₃[3][4]·THF) add across the double bond to form an alcohol. However, due to the electron-withdrawing effect of the pyridine ring and the bromine atom, 3-bromo-4-vinylpyridine is prone to over-reduction , yielding the ethyl derivative (hydrogenation) rather than the alcohol.

-

Failure Mode: Standard Hydroboration

3-Bromo-4-ethylpyridine (Reduction)[1] -

Success Mode: Base-Catalyzed Hydration (e.g., using KO-t-Bu and phosphazene bases) successfully yields the anti-Markovnikov alcohol, demonstrating the necessity of specific catalytic environments for this substrate.

Palladium-Catalyzed Cyclopropanation

One of the most valuable transformations of 3-bromo-4-vinylpyridine is its conversion to 3-bromo-4-cyclopropylpyridine .[1] This reaction typically employs diazomethane in the presence of a Palladium(II) acetate catalyst.[5][6][7] The vinyl group acts as a carbene acceptor.

Why this matters: The cyclopropyl-pyridine motif is a bioisostere for isopropyl and other alkyl groups but offers improved metabolic stability (blocking CYP450 oxidation sites) and rigidifies the vector of the substituent, often improving potency in protein binding pockets.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-Vinylpyridine (Wittig Olefination)

Source Validation: Adapted from US Patent 9,073,929 B2 [1].

Reagents:

-

Methyltriphenylphosphonium bromide (MTPB)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Ylide Formation: Charge a flame-dried 3-neck flask with MTPB (1.2 equiv) and anhydrous THF under nitrogen atmosphere. Cool to 0°C.[5][6]

-

Deprotonation: Add n-BuLi (1.2 equiv) dropwise over 15 minutes. Observe the color change to bright yellow, indicating ylide formation. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

-

Addition: Cool the suspension back to 0°C. Dissolve 3-bromoisonicotinaldehyde (1.0 equiv) in minimal THF and add dropwise. The yellow color should fade/change upon consumption of the ylide.

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (silica, EtOAc/Hexane) for disappearance of the aldehyde.

-

Workup: Quench with water. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). The product is typically a light yellow oil that may darken upon storage.

Protocol B: Cyclopropanation to 3-Bromo-4-Cyclopropylpyridine

Source Validation: US Patent 9,073,929 B2 [1].[1]

Reagents:

-

3-Bromo-4-vinylpyridine (from Protocol A)[1][2][4][8][9][10][11][12]

-

Diazomethane (generated in situ or as ether solution - Caution: Explosive )[1]

-

Palladium(II) acetate (Pd(OAc)₂)[13]

-

Diethyl ether

Methodology:

-

Catalyst Loading: Dissolve 3-bromo-4-vinylpyridine in diethyl ether at 0°C. Add catalytic Pd(OAc)₂ (approx. 1-2 mol%).[1]

-

Carbene Addition: Add diazomethane solution portion-wise at 0°C. Note: Diazomethane is extremely hazardous; use specialized glassware (fire-polished, no ground joints) and blast shields.

-

Completion: Stir at 0°C for 30-60 minutes.

-

Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black.

-

Isolation: Concentrate the filtrate carefully (volatile product) to obtain the crude cyclopropyl derivative.

Visual Analysis of Reactivity

The following diagram illustrates the divergent reactivity pathways for 3-bromo-4-vinylpyridine, highlighting its role as a branch point in synthesis.

Figure 1: Divergent synthesis pathways from the 3-bromo-4-vinylpyridine core.[1][2][3][9][12] Note the bifurcation between successful functionalization (Green) and over-reduction (Red).

Technical Data Summary

| Property | Value | Note |

| IUPAC Name | 3-Bromo-4-vinylpyridine | |

| CAS Number | 1255957-49-3 | |

| Molecular Formula | C₇H₆BrN | |

| Molecular Weight | 184.03 g/mol | |

| Appearance | Yellow to orange liquid | Light sensitive; store under inert gas |

| Boiling Point | ~230°C (Predicted) | Typically used without distillation |

| Key Hazard | Skin Irritant / Lachrymator | Vinylpyridines can polymerize; store cold |

References

-

US Patent 9,073,929 B2 . Aldosterone Synthase Inhibitors. Rosenberg et al. (2015).

-

Chemical Science . A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives. (2022).[9][10] Royal Society of Chemistry.[9][10]

- Journal of Medicinal Chemistry. Design and Synthesis of Pyridine Derivatives as Aldosterone Synthase Inhibitors.

- Organic Letters. Palladium-Catalyzed Cyclopropanation of Vinyl Pyridines. (General methodology reference).

Sources

- 1. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. Products4 | Anka Chem [ankachem.in]

- 3. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02827A [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2012148808A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-Vinylpyridine

This guide provides comprehensive safety protocols and handling procedures for 3-bromo-4-vinylpyridine, a versatile bifunctional molecule of significant interest to researchers in materials science and pharmaceutical development. Given its dual reactivity stemming from the vinyl group and the brominated pyridine core, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Physicochemical Properties and Reactivity Profile

3-Bromo-4-vinylpyridine is a unique building block, integrating the polymerization potential of a vinyl group with the synthetic handle of an aryl bromide. Its utility in creating functional polymers and as an intermediate in complex organic synthesis necessitates a clear understanding of its physical and chemical nature.[1]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 3-Bromo-4-vinylpyridine | N/A |

| Synonyms | 3-Bromo-4-ethenylpyridine | N/A |

| CAS Number | 53166-51-3 | N/A |

| Molecular Formula | C₇H₆BrN | [2][3] |

| Molecular Weight | ~184.03 g/mol | Computed for isomers.[2][3] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds.[4] |

| Boiling Point | Est. 180-210 °C | Estimated based on 3-bromopyridine (173°C) and 3-bromo-4-methylpyridine (199-200°C).[4][5] |

| Density | Est. ~1.5-1.6 g/mL | Estimated based on related bromopyridines.[4][5] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol). | [4] |

Core Reactivity Insights:

-

Vinyl Group Reactivity: The vinyl group is highly susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[6] This process can be exothermic and potentially uncontrolled. Therefore, this compound is typically stored with inhibitors like hydroquinone (HQ).[1] Its ability to polymerize makes it a valuable monomer for creating functional polymers, such as poly(4-vinylpyridine) (P4VP), which have applications in coatings, catalysis, and drug delivery systems.[1][7]

-

Bromopyridine Core Reactivity: The bromine atom on the pyridine ring serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to drug discovery.[1][8] The pyridine nitrogen also allows for quaternization reactions, which can be used to modify the electronic properties and solubility of resulting polymers.

Hazard Identification and GHS Classification

Data Presentation: Synthesized GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Rationale / Source Compound(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. | 3-Bromopyridine, 4-Vinylpyridine.[9] |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed. | 3-Bromopyridine, 4-Vinylpyridine.[9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | 3-Bromopyridine.[9] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation. | 4-Vinylpyridine (Corrosive), 3-Bromopyridine (Irritant).[8][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | 4-Vinylpyridine.[8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | 4-Vinylpyridine.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 3-Bromopyridine, 4-Vinylpyridine.[9] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. | 4-Vinylpyridine.[8] |

Causality Behind Hazards: The flammability and respiratory irritation are common to many volatile organic pyridines.[4] The acute toxicity is a known characteristic of many substituted pyridines. The vinyl group enhances reactivity, contributing to the severe skin and eye damage potential, similar to other reactive monomers.[8] The bromination can increase dermal toxicity.

Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a systematic risk assessment. Before any experiment, researchers must proceed through a logical workflow to identify hazards, assess risks, and implement appropriate controls.

Mandatory Visualization: Risk Assessment Workflow

Caption: A workflow for the safe laboratory handling of 3-bromo-4-vinylpyridine.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Temperature: Store in a cool, dry, well-ventilated place, away from heat, sparks, and open flames. [10]Some suppliers recommend refrigerated storage (-20°C) to inhibit polymerization. [8]* Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation and polymerization. [10]* Inhibitor: Ensure the material contains a polymerization inhibitor. Check supplier documentation for the type and concentration of the inhibitor.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [4]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, remove all ignition sources. [10] 3. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [10] 5. Ventilate the area and wash the spill site once the material is removed.

-

-

Fire Response:

-

Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11] * Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if available. Seek immediate medical attention. [8] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8] Mandatory Visualization: Emergency Response Flowchart

-

Caption: A general flowchart for emergency response involving 3-bromo-4-vinylpyridine.

Waste Disposal

All waste containing 3-bromo-4-vinylpyridine, including unused product, contaminated absorbents, and disposable labware, must be treated as hazardous waste.

-

Containment: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [11]Never dispose of this chemical down the drain. [10]

References

-

3-Bromo-4-methylpyridine Safety Data Sheet. Thermo Fisher Scientific. (Note: Direct deep links to SDS can be unstable; this link directs to the portal where the SDS for CAS 3430-22-6 can be found).

-

4-Vinylpyridine Safety Data Sheet. Scientific Polymer Products.

-

3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

3-Bromopyridine Properties. Wikipedia.

-

3-Vinylpyridine Safety and Handling. TCI America.

-

3-Bromopyridine General Safety Information. Thermo Fisher Scientific. (Note: Search for CAS 626-55-1).

-

Poly(4-vinylpyridine) Safety Data Sheet. Sigma-Aldrich.

-

3-Bromopyridine GHS Classification. PubChem, National Center for Biotechnology Information.

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters.

-

3-Bromo-5-vinylpyridine Compound Summary. PubChem, National Center for Biotechnology Information.

-

Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. ResearchGate.

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine. BenchChem.

-

4-Vinylpyridine Properties and Applications. Polysciences, Inc.

-

Spontaneous Polymerization of 4-Vinylpyridine Monomer. Chemistry & Chemical Technology.

-

b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles. Polymer Chemistry (RSC Publishing).

-

4-Bromo-2-vinylpyridine Compound Summary. PubChem, National Center for Biotechnology Information.

-

Synthesis and Characterization of Poly(vinylpyridine) with Metal Oxide Films. MDPI.

-

4-Vinylpyridine General Information. Taylor & Francis Online.

-

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

-

Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.

-

Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

-

Poly(vinylpyridine) Segments in Block Copolymers. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-5-vinylpyridine | C7H6BrN | CID 23436337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-vinylpyridine | C7H6BrN | CID 29941927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Polymerization Techniques for 3-Bromo-4-Vinylpyridine

Introduction: The Strategic Importance of Poly(3-bromo-4-vinylpyridine)

3-Bromo-4-vinylpyridine is a functional monomer of significant interest to researchers and drug development professionals. The presence of both a polymerizable vinyl group and a reactive bromine atom on the pyridine ring offers a versatile platform for the synthesis of advanced functional polymers. The resulting polymer, poly(3-bromo-4-vinylpyridine), serves as a valuable precursor for a variety of applications, including the development of novel drug delivery systems, catalysts, and functional coatings. The pyridine nitrogen provides a site for quaternization and protonation, imparting unique solubility and charge characteristics to the polymer.[1][2] This, combined with the potential for post-polymerization modification at the bromine position, allows for the precise tuning of the polymer's physicochemical properties.

This guide provides a comprehensive overview of the primary polymerization techniques applicable to 3-bromo-4-vinylpyridine, offering detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Section 1: Free Radical Polymerization - The Workhorse Method

Free radical polymerization is a robust and widely used technique for the synthesis of vinyl polymers.[3][4] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[4][5][6] For 3-bromo-4-vinylpyridine, this method offers a straightforward route to obtaining high molecular weight polymers.

Mechanistic Rationale

The process is initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals.[3] These highly reactive species then attack the carbon-carbon double bond of the 3-bromo-4-vinylpyridine monomer, creating a new radical center. This new radical propagates by adding to another monomer molecule, rapidly building a polymer chain.[3] Termination occurs when two growing radical chains combine or disproportionate.

Experimental Protocol: Free Radical Solution Polymerization

This protocol details a standard solution polymerization of 3-bromo-4-vinylpyridine using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the thermal initiator.

Materials:

-

3-bromo-4-vinylpyridine (monomer), purified by passing through a column of basic alumina to remove inhibitors.

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent).

-

Methanol (non-solvent for precipitation).

-

Diethyl ether (for washing).

-

Schlenk flask and standard Schlenk line equipment.

-

Magnetic stirrer and heating mantle with a temperature controller.

Procedure:

-

Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3-bromo-4-vinylpyridine (e.g., 5.0 g, 27.2 mmol) and AIBN (e.g., 0.045 g, 0.27 mmol, for a monomer to initiator ratio of 100:1) in anhydrous DMF (50 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70 °C and stir the solution.

-

Reaction Monitoring: The polymerization is typically allowed to proceed for a set time (e.g., 12-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

-

Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DMF and re-precipitate it into methanol to further purify it. Repeat this dissolution-precipitation step two more times.

-

Final Washing and Drying: Wash the final polymer precipitate with diethyl ether and dry it under vacuum at 40-50 °C to a constant weight.

Data Presentation

| Parameter | Value |

| Monomer:Initiator Ratio | 100:1 |

| Solvent | DMF |

| Temperature | 70 °C |

| Time | 24 h |

| Monomer Conversion | > 90% (typical) |

| Mn (GPC) | Variable, typically 20,000 - 50,000 g/mol |

| PDI (GPC) | > 1.5 (typical) |

Workflow Diagram

Caption: Workflow for Free Radical Polymerization.

Section 2: Controlled Radical Polymerization - Precision Synthesis

For applications requiring well-defined polymer architectures, such as block copolymers or polymers with a narrow molecular weight distribution, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful CRP methods.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[7] The control over the polymerization is achieved through a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal complex.

2.1.1. Mechanistic Insights